molecular formula C9H10N2O4 B13767101 [2-(Carbamoylamino)phenoxy]acetic acid CAS No. 5416-09-1

[2-(Carbamoylamino)phenoxy]acetic acid

Cat. No.: B13767101
CAS No.: 5416-09-1
M. Wt: 210.19 g/mol
InChI Key: JVSMDKVHVOOZFY-UHFFFAOYSA-N
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Description

[2-(Carbamoylamino)phenoxy]acetic acid: is an organic compound with the molecular formula C9H10N2O4 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a carbamoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Carbamoylamino)phenoxy]acetic acid typically involves the reaction of 2-aminophenol with chloroacetic acid in the presence of a base to form 2-(2-hydroxyphenoxy)acetic acid. This intermediate is then reacted with phosgene or a similar reagent to introduce the carbamoylamino group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Carbamoylamino)phenoxy]acetic acid can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-(Carbamoylamino)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its structural similarity to naturally occurring compounds.

Medicine: In medicine, this compound and its derivatives are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [2-(Carbamoylamino)phenoxy]acetic acid involves its interaction with specific molecular targets. The carbamoylamino group can form hydrogen bonds with proteins, affecting their structure and function. This interaction can modulate enzyme activities, inhibit protein-protein interactions, or alter cellular signaling pathways.

Comparison with Similar Compounds

    Phenoxyacetic acid: A simpler analog without the carbamoylamino group.

    2-Aminophenol: The precursor used in the synthesis of [2-(Carbamoylamino)phenoxy]acetic acid.

    Carbamic acid derivatives: Compounds with similar carbamoylamino functional groups.

Uniqueness: this compound is unique due to the presence of both the phenoxy and carbamoylamino groups, which confer distinct chemical and biological properties

Properties

CAS No.

5416-09-1

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

2-[2-(carbamoylamino)phenoxy]acetic acid

InChI

InChI=1S/C9H10N2O4/c10-9(14)11-6-3-1-2-4-7(6)15-5-8(12)13/h1-4H,5H2,(H,12,13)(H3,10,11,14)

InChI Key

JVSMDKVHVOOZFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)N)OCC(=O)O

Origin of Product

United States

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